molecular formula C13H15N3O B4889441 (E)-2-cyano-3-(2-phenylethylamino)but-2-enamide

(E)-2-cyano-3-(2-phenylethylamino)but-2-enamide

Cat. No.: B4889441
M. Wt: 229.28 g/mol
InChI Key: DCNMDQUZPDIMOB-ZRDIBKRKSA-N
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Description

(E)-2-cyano-3-(2-phenylethylamino)but-2-enamide is an organic compound that features a cyano group, an enamide structure, and a phenylethylamine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(2-phenylethylamino)but-2-enamide typically involves the following steps:

    Formation of the Enamide Backbone: This can be achieved through the reaction of an appropriate amine with an α,β-unsaturated nitrile under basic conditions.

    Introduction of the Phenylethylamine Moiety: This step involves the nucleophilic substitution of the cyano group with phenylethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(2-phenylethylamino)but-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The phenylethylamine moiety can be substituted with other groups to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(2-phenylethylamino)but-2-enamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or other proteins, modulating their activity. The cyano group and enamide structure may allow the compound to form covalent bonds with its target, leading to inhibition or activation.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-cyano-3-(2-phenylethylamino)but-2-enamide: can be compared with other cyano-enamide compounds and phenylethylamine derivatives.

    N-(2-phenylethyl)-2-cyanoacetamide: Similar structure but lacks the enamide moiety.

    (E)-2-cyano-3-(phenylamino)but-2-enamide: Similar structure but with a phenylamino group instead of phenylethylamino.

Uniqueness

The uniqueness of this compound lies in its combination of a cyano group, an enamide structure, and a phenylethylamine moiety, which may confer unique biological activities and chemical reactivity.

Properties

IUPAC Name

(E)-2-cyano-3-(2-phenylethylamino)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-10(12(9-14)13(15)17)16-8-7-11-5-3-2-4-6-11/h2-6,16H,7-8H2,1H3,(H2,15,17)/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNMDQUZPDIMOB-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C(=O)N)NCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(/C#N)\C(=O)N)/NCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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